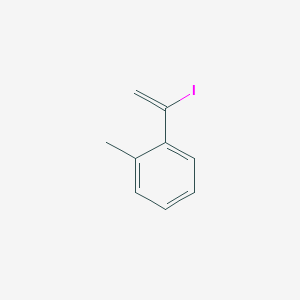![molecular formula C10H18N2O4S3 B12638672 N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine CAS No. 919990-34-4](/img/structure/B12638672.png)
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group, a methanesulfinyl group, and a carbamothioyl group attached to an L-cysteine backbone. Its multifaceted structure allows it to participate in a variety of chemical reactions and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine typically involves multiple steps, starting with the protection of the L-cysteine amino group. This is followed by the introduction of the acetyl group through acetylation reactions. The methanesulfinyl group is then added via sulfoxidation reactions, and the carbamothioyl group is introduced through thiocarbamoylation reactions. Each step requires specific reagents and conditions to ensure the desired functional groups are correctly attached and the compound’s integrity is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to manage the complex sequence of reactions. Purification steps, such as crystallization and chromatography, are crucial to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The acetyl and carbamothioyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group results in the formation of a sulfone derivative, while reduction can yield a thioether.
科学研究应用
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Medicine: Research is ongoing into its potential therapeutic effects, including its antioxidant properties and ability to modulate immune responses.
Industry: It is used in the development of new materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in oxidative stress responses and cellular signaling. It may also interact with receptors and proteins involved in immune regulation, thereby exerting its effects on cellular functions.
相似化合物的比较
Similar Compounds
- N-Acetyl-S-{[4-(methylsulfinyl)butyl]carbamothioyl}-L-cysteine
- N-Acetyl-S-{[3-oxo-3-carboxy-n-propyl]carbamothioyl}-L-cysteine
Uniqueness
N-Acetyl-S-{[3-(methanesulfinyl)propyl]carbamothioyl}-L-cysteine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
属性
CAS 编号 |
919990-34-4 |
|---|---|
分子式 |
C10H18N2O4S3 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-(3-methylsulfinylpropylcarbamothioylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H18N2O4S3/c1-7(13)12-8(9(14)15)6-18-10(17)11-4-3-5-19(2)16/h8H,3-6H2,1-2H3,(H,11,17)(H,12,13)(H,14,15)/t8-,19?/m0/s1 |
InChI 键 |
RBVJIAJZFANPKT-LQABBHMDSA-N |
手性 SMILES |
CC(=O)N[C@@H](CSC(=S)NCCCS(=O)C)C(=O)O |
规范 SMILES |
CC(=O)NC(CSC(=S)NCCCS(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



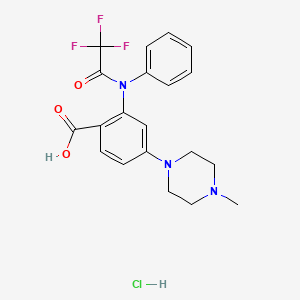
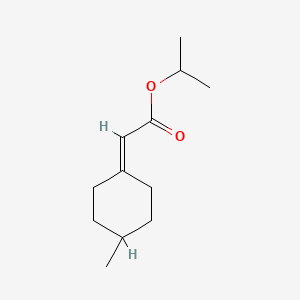

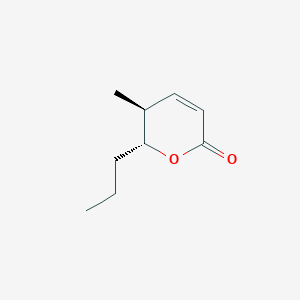
![N-[5-[4-(morpholin-4-ylmethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B12638629.png)



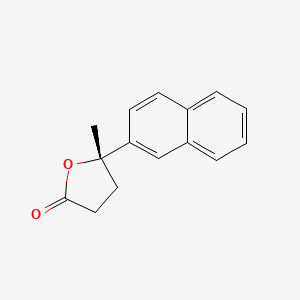
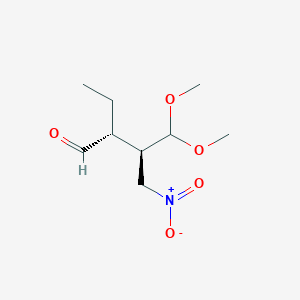
methanone](/img/structure/B12638649.png)

